![molecular formula C16H16ClNO3 B12610819 Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 874016-06-5](/img/structure/B12610819.png)
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
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Overview
Description
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a chlorophenyl group, and a hydroxyethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4-chlorophenyl)-2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques, such as crystallization or chromatography, to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
Antiparasitic Activity
Research has highlighted the potential of benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate as a potent antiparasitic agent against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A study identified analogues that exhibited significant in vitro activity, with some compounds achieving an effective concentration (EC50) as low as 0.001 μM. These compounds demonstrated favorable drug-like properties, including good oral bioavailability and selectivity over mammalian cells, which is crucial for therapeutic applications .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects, particularly as an antibiotic adjuvant. It was found to enhance the efficacy of existing antibiotics against resistant strains of bacteria, suggesting its role in combating antibiotic resistance . This application is critical in the context of rising global health concerns regarding multidrug-resistant pathogens.
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through modification of its functional groups. For instance, reactions involving this compound can lead to the synthesis of more complex molecules with potential biological activity .
Case Study: Synthesis Optimization
A notable case study involved optimizing the synthesis of related carbamate compounds using this compound as a starting material. The use of lithium borohydride in reduction reactions improved yield and selectivity, showcasing the compound's utility in developing more efficient synthetic pathways .
Material Science Applications
Hydro-Lipophilic Properties
The hydro-lipophilic properties of this compound have been characterized for potential applications in drug formulation and delivery systems. The balance between hydrophilic and lipophilic characteristics is essential for optimizing drug solubility and absorption rates .
Property | Value |
---|---|
Log P (octanol-water partition coefficient) | 3.48 |
Water solubility | Moderate |
Lipophilicity | Variable |
Mechanism of Action
The mechanism of action of Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the chlorophenyl and hydroxyethyl groups.
1-(4-Chlorobenzhydryl)piperazine: Contains a chlorophenyl group but differs in the overall structure.
Ethyl N-(2-hydroxyethyl)carbamate: Similar functional groups but different substituents.
Uniqueness
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its potential biological activity, while the hydroxyethyl group provides additional sites for chemical modification .
Biological Activity
Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has a molecular formula of C16H18ClNO3 and features a carbamate functional group. The presence of the 4-chlorophenyl substituent is significant as it may enhance the biological activity through various mechanisms, including increased lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antifungal properties. For instance, derivatives of phenylcarbamates have shown enhanced fungicidal activity against various fungal species such as Aspergillus niger and Fusarium oxysporum. The minimal inhibitory concentration (MIC) values for these derivatives suggest that modifications can significantly improve their antifungal potency (Table 1) .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | Aspergillus niger |
Sulfide derivatives | 0.5 | Fusarium oxysporum |
Parent carbamate | 2.0 | Aspergillus flavus |
Cytotoxicity and Antiparasitic Activity
In studies involving antiparasitic activity, related compounds have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, certain analogues showed an EC50 value as low as 0.001 μM, indicating potent activity with selectivity over mammalian cells . Such findings highlight the potential for this compound in developing new treatments for parasitic infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for fungal growth or parasitic survival.
- Membrane Disruption: Compounds with similar structures often affect cell membranes, leading to increased permeability and eventual cell death.
- Interference with DNA Repair Mechanisms: Some studies have shown that related compounds can disrupt DNA repair processes in cells, contributing to their cytotoxic effects .
Case Studies and Research Findings
Several studies have explored the biological effects of benzyl carbamates:
- Fungicidal Assays: A study demonstrated that modified phenylcarbamates exhibited superior fungicidal effects compared to their parent compounds, particularly against Aspergillus species. The introduction of sulfur groups significantly enhanced activity .
- Antiparasitic Screening: In a phenotypic screen targeting Trypanosoma brucei, several derivatives were identified with promising antiparasitic properties, showcasing effective inhibition at low concentrations .
- Carcinogenicity Tests: The compound's structural analogs were evaluated for carcinogenic potential using various assays, which highlighted their biological reactivity without necessitating metabolic activation by liver enzymes .
Properties
CAS No. |
874016-06-5 |
---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C16H16ClNO3/c17-14-8-6-13(7-9-14)15(10-19)18-16(20)21-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |
InChI Key |
WKNYITMVMJXCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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